N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide
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Overview
Description
BIO-8169 is a highly potent, selective, and brain-penetrant inhibitor of interleukin receptor-associated kinase 4 (IRAK4). IRAK4 plays a crucial role in innate immune signaling through Toll-like and interleukin-1 receptors, making it an attractive target for the treatment of inflammatory diseases and cancer . BIO-8169 has shown promising results in reducing the production of pro-inflammatory cytokines and has demonstrated excellent pharmacokinetic properties, including good oral bioavailability and brain penetration .
Preparation Methods
BIO-8169 was developed through the optimization of a series of pyridone analogs to improve solubility and pharmacokinetic profiles. The synthetic route involves the use of imidazopyrimidine as the core structure, which was previously reported to have low solubility issues . The preparation method includes the following steps:
Synthesis of the core structure: The imidazopyrimidine core is synthesized through a series of condensation and cyclization reactions.
Introduction of pyridone analogs: Pyridone analogs are introduced to improve solubility and pharmacokinetic properties.
Optimization of substituents: Various substituents are optimized to enhance potency, selectivity, and brain penetration.
Chemical Reactions Analysis
BIO-8169 undergoes several types of chemical reactions, including:
Oxidation: BIO-8169 can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of BIO-8169 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced analogs with different pharmacokinetic properties .
Scientific Research Applications
BIO-8169 has a wide range of scientific research applications, including:
Chemistry: BIO-8169 is used as a tool compound to study the role of IRAK4 in various chemical reactions and pathways.
Biology: In biological research, BIO-8169 is used to investigate the signaling pathways involved in innate immune responses and inflammation.
Mechanism of Action
BIO-8169 exerts its effects by selectively inhibiting IRAK4, a serine/threonine kinase involved in innate immune signaling. IRAK4 activation leads to the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha . By inhibiting IRAK4, BIO-8169 reduces the production of these cytokines, thereby mitigating inflammation and its associated effects . The molecular targets and pathways involved include Toll-like receptors and interleukin-1 receptors, which are key components of the innate immune system .
Comparison with Similar Compounds
BIO-8169 is compared with other similar compounds, such as:
BIO-7488: The predecessor of BIO-8169, which suffered from low solubility and poor in vivo tolerability.
PF-06650833: An IRAK4 inhibitor developed by Pfizer, which has completed phase 2 trials for rheumatoid arthritis.
CA-4948: Another IRAK4 inhibitor that has reached clinical stages for peripheral indications.
BAY1834845: An IRAK4 inhibitor targeting peripheral indications.
BIO-8169 stands out due to its improved solubility, excellent brain penetration, and desirable pharmacokinetic profiles, making it a promising candidate for the treatment of neuroinflammatory diseases .
Properties
Molecular Formula |
C24H27N5O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H27N5O4/c1-14(2)33-20-16(19(30)25-17-5-4-8-29(21(17)31)15-6-7-15)9-28-10-18(26-22(28)27-20)24-11-23(3,12-24)32-13-24/h4-5,8-10,14-15H,6-7,11-13H2,1-3H3,(H,25,30) |
InChI Key |
JJZLDWBCAMPSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC2=NC(=CN2C=C1C(=O)NC3=CC=CN(C3=O)C4CC4)C56CC(C5)(OC6)C |
Origin of Product |
United States |
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